8-Fluoro-4,7-dimethylquinoline
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Overview
Description
8-Fluoro-4,7-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,7-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production methods often utilize eco-friendly and sustainable approaches, such as multicomponent one-pot reactions and solvent-free conditions. Microwave and ultraviolet irradiation-promoted synthesis using reusable catalysts are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-4,7-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
8-Fluoro-4,7-dimethylquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its potential use in developing new drugs for treating diseases such as malaria, cancer, and heart conditions.
Industry: Utilized in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 8-Fluoro-4,7-dimethylquinoline involves its interaction with molecular targets such as enzymes and DNA. For instance, it can inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 8-Fluoro-4,7-dimethylquinoline is unique due to its specific fluorination pattern, which enhances its biological activity and provides distinct properties compared to other fluorinated quinolines. For example, while mefloquine is primarily used as an antimalarial drug, this compound exhibits a broader range of biological activities, including antibacterial and antineoplastic effects .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
8-fluoro-4,7-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-5-6-13-11-9(7)4-3-8(2)10(11)12/h3-6H,1-2H3 |
InChI Key |
MPNUKQJSZIGJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)C)F |
Origin of Product |
United States |
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